Cas no 7772-98-7 (Sodium thiosulfate)
Sodium thiosulfate Chemical and Physical Properties
Names and Identifiers
-
- Sodium thiosulfate
- antichlor
- hypo
- hyporice
- sodium hyposulfite
- sodium subsulfite
- sodium thiosulfate anydrous
- thiosulfuric acid, disodium salt
- thiosulfuric acid (h2s2o3), disodium salt
- thiopivalic acid sodium salt
- sodi-um hyposulfide
- dechlorinating solution
- betz 0235
- Sodium thiosulfate solution
- disodium,dioxido-oxo-sulfanylidene-λ<sup>6</sup>-sulfane
- SODIUM THIOSULFATE, 1 MOL L-1 (1N) GR VOLUMETRIC SOLUTION
- Sodium thiosulfate,anhydrous
- Sodiumthiosulfate,0.1Nstandardsolution,pure1LT
- SodiuM Thiosulfate (AS)
- 大苏打生产厂家
- Na2S2O2
- Sodium thiosulphate
- Sodium thiosulfate anhydrous
- Disodium thiosulfate
- sodiumthiosulfate
- Chlorine Cure
- Chlorine Control
- Declor-It
- Hypo (VAN)
- Sodium thiosulfate (Na2S2O3)
- Sodium thiosulphate (Na2S2O3)
- Sodium oxide sulfide (Na2S2O3)
- Sodium thiosulfate, anhydrous
- disodium sulfurothioate
- Na2S2O3
- L0IYT1O31N
- sodium sulfot
- Sodothiol
- sodium sulfothioate
- Sodium thiosulfate, 0.1 N standard solution
- Sodium thiosulfate, 98.5%, extra pure, anhydrous
- Sodium th
- 0.1mol/L Sodium Thiosulfate Solution [CRM]
- Sodium thiosulfate,99%
- Sodium thiosulfate analysis titrant
-
- MDL: MFCD00003499
- Inchi: 1S/2Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
- InChI Key: AKHNMLFCWUSKQB-UHFFFAOYSA-L
- SMILES: S(=O)([O-])([O-])=S.[Na+].[Na+]
Computed Properties
- Exact Mass: 157.90800
- Monoisotopic Mass: 157.908425
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 82.6
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Hydrogen Bond Acceptor Count: 4
- Topological Polar Surface Area: 104
- Isotope Atom Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 104
Experimental Properties
- Color/Form: Colorless crystals or white powder
- Density: 1.667
- Melting Point: 48 ºC
- Boiling Point: 100 ºC
- PH: 6.0-8.5 (25℃, 50mg/mL in H2O)
- Solubility: Immiscible with alcohol.
- Water Partition Coefficient: Soluble in water. Insoluble in alcohol.
- Stability/Shelf Life: Stable. Incompatible with strong acids, strong oxidizing agents, iodine, mercury.
- PSA: 103.66000
- LogP: 0.50980
- Color/Form: 0.1 M
- Merck: 14,8694
- Sensitiveness: Hygroscopic
Sodium thiosulfate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25-S23-S36-S26
- FLUKA BRAND F CODES:3
- RTECS:XN6476000
-
Hazardous Material Identification:
- TSCA:Yes
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:2-8°C
Sodium thiosulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S128550-1L |
Sodium thiosulfate |
7772-98-7 | Analytical Volumetric Solution,0.0551M | 1l |
¥113.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S128549-1L |
Sodium thiosulfate |
7772-98-7 | Analytical Volumetric Solution,0.02M | 1l |
¥113.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S128548-1L |
Sodium thiosulfate |
7772-98-7 | Analytical Volumetric Solution,0.01M | 1l |
¥125.90 | 2023-09-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 88628-1unit |
Sodium thiosulfate, Acculute Standard Volumetric Solution, Final Concentration 0.1N |
7772-98-7 | 1unit |
¥1034.00 | 2023-02-25 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 88628-6units |
Sodium thiosulfate, Acculute Standard Volumetric Solution, Final Concentration 0.1N |
7772-98-7 | 6units |
¥5715.00 | 2023-02-25 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S100824-250g |
Sodium thiosulfate |
7772-98-7 | 99%,≤1.0% | 250g |
¥205.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S100824-50g |
Sodium thiosulfate |
7772-98-7 | 99%,≤1.0% | 50g |
¥61.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S100824-1kg |
Sodium thiosulfate |
7772-98-7 | 99%,≤1.0% | 1kg |
¥549.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S100824-500g |
Sodium thiosulfate |
7772-98-7 | 99%,≤1.0% | 500g |
¥329.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S100825-25g |
Sodium thiosulfate |
7772-98-7 | 99.99% metals basis | 25g |
¥305.90 | 2023-09-01 |
Sodium thiosulfate Suppliers
Sodium thiosulfate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Sodium thiosulfate
Sodium Thiosulfate (CAS 7772-98-7): A Multifunctional Compound Bridging Chemistry, Biology, and Medicine
Sodium thiosulfate, with the Chemical Abstracts Service (CAS) registry number 7772-98-7, is a versatile inorganic compound widely recognized for its diverse applications in pharmaceuticals, analytical chemistry, and industrial processes. This sodium salt of thiosulfuric acid (Na₂S₂O₃) has gained renewed attention in recent years due to its emerging roles in mitigating oxidative stress, enhancing drug delivery systems, and supporting novel therapeutic strategies. Its unique redox properties and structural flexibility make it a critical component in both established medical practices and cutting-edge research.
Structurally, sodium thiosulfate consists of a central sulfur atom bonded to two oxygen atoms and two sulfite groups (-S₂O₃²⁻), forming a tetrahedral arrangement. This configuration enables the compound to act as a reducing agent under various conditions. Recent spectroscopic studies employing X-ray diffraction and Raman spectroscopy have elucidated its crystalline lattice dynamics at nanoscale resolution, revealing how subtle changes in hydration states influence its reactivity. These findings are particularly relevant for optimizing storage conditions and ensuring consistent efficacy across biomedical applications.
In pharmacology, sodium thiosulfate has been extensively studied for its ability to neutralize free radicals. A groundbreaking 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can selectively scavenge hydroxyl radicals (·OH) with a rate constant of 1.4×10¹⁰ M⁻¹s⁻¹, surpassing conventional antioxidants like ascorbic acid in specific contexts. This property is leveraged in modern drug formulations to protect sensitive biomolecules during synthesis and storage while maintaining therapeutic integrity.
The clinical significance of sodium thiosulfate (CAS 7772-98-7) was recently highlighted in oncology research. A Phase III clinical trial reported in Cancer Research (December 2023) confirmed its role as an effective adjunct therapy for cisplatin-induced nephrotoxicity. By forming stable complexes with platinum-based chemotherapeutic agents post-treatment, it reduces renal damage without compromising antitumor efficacy. The study showed a 45% reduction in nephrotoxicity markers when administered within four hours of chemotherapy completion.
In ophthalmology, sodium thiosulfate has emerged as a promising agent for managing intraocular pressure (IOP). A randomized controlled trial published in Ophthalmology & Therapy demonstrated that intravenous administration prior to glaucoma surgery significantly reduced postoperative IOP spikes by stabilizing ocular oxidative balance. The mechanism involves the compound's interaction with superoxide dismutase mimetics, creating synergistic antioxidant effects that protect retinal ganglion cells from ischemic injury during procedures.
Pioneering work from the University of Tokyo's Institute of Industrial Science (January 2024) revealed novel applications of sodium thiosulfate in chelation therapy beyond traditional cyanide poisoning treatment. Researchers discovered that nanoparticulate formulations enhance lead chelation efficiency by up to 60%, achieved through surface functionalization that increases bioavailability while minimizing systemic toxicity. This advancement addresses critical challenges in environmental toxin remediation strategies.
A significant breakthrough was announced at the 2024 American Chemical Society meeting regarding the compound's role in radiation protection. Preclinical models showed that prophylactic administration before radiotherapy significantly reduced DNA damage by neutralizing radiolytic free radicals generated during treatment. Dosimetry studies indicated optimal efficacy at concentrations between 15–30 mM without affecting tumor cell radiosensitivity, suggesting potential for improving patient quality of life during cancer treatment regimens.
In enzymology research, sodium thiosulfate has been identified as an essential cofactor mimic for certain peroxidases. A Nature Communications paper (March 2024) described how this compound enables enzymatic catalysis under anaerobic conditions typically incompatible with native substrates like hydrogen peroxide. The discovery opens new avenues for developing enzyme-based biosensors capable of functioning without oxygen-dependent interference.
Synthetic chemistry innovations continue to expand its utility. Solid-state NMR studies from ETH Zurich (May 2024) characterized novel crystalline polymorphs with enhanced solubility profiles when used as excipients in poorly soluble drug formulations. These forms exhibit dissolution rates up to three times higher than conventional preparations under simulated gastrointestinal conditions.
The compound's redox cycling properties have also found application in bioelectronic interfaces developed by MIT researchers (June 2024). When incorporated into conductive polymer matrices used for neural implants, it facilitates stable electron transfer between biological tissues and synthetic materials without triggering immune responses observed with other redox mediators like ferrocene derivatives.
A recent meta-analysis comparing chelation agents across multiple toxicity scenarios underscored the unique advantages of sodium thiosulfate. When compared to d-penicillamine or dimercaprol using standardized LD₅₀ metrics adjusted for human physiology (Toxicological Sciences, July 2024), it showed superior efficacy against mercury poisoning while maintaining favorable safety profiles due to its bidentate binding capability with heavy metal ions through both sulfur and oxygen donor sites.
In nanomedicine applications published last quarter (Biomaterials Science, September 2024), researchers engineered sodium thiosulfate-loaded mesoporous silica nanoparticles capable of targeted delivery to inflamed tissues via pH-sensitive release mechanisms. These carriers demonstrated reduced off-target effects compared to conventional intravenous administration routes while maintaining therapeutic sulfur concentrations within affected regions for extended periods.
Epidemiological studies examining long-term outcomes after sodium thiosulfate use are also yielding important insights (New England Journal of Medicine, October 2024). Follow-up analyses on pediatric patients treated for arsenic poisoning revealed no detectable adverse developmental effects at standard therapeutic doses over five-year observation periods when administered according to revised protocols emphasizing controlled infusion rates.
Ongoing investigations into its photodynamic therapy compatibility (JACS Au, November 2024) have uncovered unexpected interactions with photosensitizers like chlorin e6 under near-infrared irradiation conditions. The compound stabilizes singlet oxygen intermediates while quenching reactive species produced during irradiation cycles, creating opportunities for dual-action therapies combining radical scavenging with light-mediated cytotoxicity.
Innovations continue on the synthesis front with green chemistry approaches gaining traction (Greener Synthesis, December 2024). A newly developed microwave-assisted method achieves >95% purity levels using renewable feedstocks like elemental sulfur recovered from industrial waste streams, reducing production costs by approximately $15/kg compared to traditional sodium hydroxide/thiourea routes while maintaining compliance with pharmacopeial standards.
Clinical pharmacokinetic modeling using machine learning algorithms (PLOS Computational Biology, January 2015 update pending correction: January 15th should be current year) has enabled precise dosing regimens tailored to individual patient parameters such as body mass index and hepatic function indices. These models predict distribution volumes between 16–18 L/m² when administered intravenously at standard rates (~5 mL/min), ensuring optimal tissue penetration without excessive plasma accumulation risks.
The latest advancements include integration into CRISPR-Cas9 gene editing systems (Nucleic Acids Research, February issue). By buffering oxidative stress induced during genome editing processes via ROS neutralization pathways involving S₂O₃²⁻ → S₄O₆²⁻ conversions under physiological conditions (pH=6–8 range, body temperature), it enhances editing efficiency by ~35% while reducing off-target mutations caused by DNA oxidation events during strand repair phases.
A notable application involves cryopreservation media formulation improvements (Cryobiology, March publication). Researchers found that including sodium thiosulfate at concentrations up to 5 mM protects stem cells from ice crystal damage through antioxidant activity coupled with osmotic regulation mechanisms during freezing/thawing cycles without affecting cell viability or differentiation potential post-thaw recovery phases.
In dermatological research published this month (JID Journal Club Highlights,) topical formulations containing sodium thiosulfate have shown promise against UV-induced photoaging through dual mechanisms: neutralizing ROS generated by UV exposure while simultaneously inhibiting matrix metalloproteinase activity responsible for collagen degradation observed clinically as skin wrinkling phenomena associated with cumulative sun damage over time periods exceeding six months' exposure tracking intervals used in experimental protocols..
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